2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)propanamide
Beschreibung
Eigenschaften
IUPAC Name |
2-methyl-3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(2,2,2-trifluoroethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2S/c1-9(13(22)18-8-14(15,16)17)7-20-12(21)5-4-10(19-20)11-3-2-6-23-11/h2-6,9H,7-8H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVSSGWSUBFCEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C=CC(=N1)C2=CC=CS2)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)propanamide typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a pyridazine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, particularly those involving inflammation or cancer.
Industry: The compound is investigated for its use in materials science, including the development of new polymers or electronic materials.
Wirkmechanismus
The mechanism of action of 2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Pyridazinone Derivatives with Aromatic Substituents
- 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide (): Core: Pyridazinone with phenyl at position 3. Side Chain: Acetamide linked to a trifluoromethylphenyl group. The trifluoromethylphenyl group may increase steric hindrance compared to the trifluoroethyl group in the target compound.
Thiophene-Containing Analogs
- Methyl [3-(ethylcarbamoyl)thiophen-2-yl]acetate (): Core: Thiophene with ethylcarbamoyl and ester groups. The ethylcarbamoyl group is less electronegative than the trifluoroethyl group, which may reduce metabolic stability.
- 2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol (): Core: Pyrimidine with thiophen-3-yl. The thiophen-3-yl substituent may exhibit distinct spatial orientation compared to thiophen-2-yl.
Amide Side Chain Variants
- N-ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide ():
- Side Chain : Hydrazide-linked ethylamide.
- Key Differences : The hydrazide group introduces redox sensitivity, unlike the stable amide in the target compound. The ethyl group lacks the fluorine atoms, reducing lipophilicity.
Structural and Functional Analysis
Table 1: Key Structural Comparisons
| Compound Name | Core Structure | Position 3 Substituent | Amide Side Chain | Evidence ID |
|---|---|---|---|---|
| Target Compound | Pyridazinone | Thiophen-2-yl | N-(2,2,2-trifluoroethyl)propanamide | [7] |
| 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-... | Pyridazinone | Phenyl | N-(2-(trifluoromethyl)phenyl)acetamide | [1] |
| Methyl [3-(ethylcarbamoyl)thiophen-2-yl]acetate | Thiophene | Ethylcarbamoyl | Methyl ester | [5] |
| 2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol | Pyrimidine | Thiophen-3-yl | Hydroxyl group | [7] |
Physicochemical Implications
- Lipophilicity : The trifluoroethyl group in the target compound increases logP compared to ethyl or methyl analogs, enhancing membrane permeability .
- Metabolic Stability: Fluorine atoms in the side chain may reduce cytochrome P450-mediated oxidation, extending half-life relative to non-fluorinated analogs .
- Synthetic Accessibility: The pyridazinone-thiophene scaffold can be synthesized via methods analogous to those in (e.g., coupling hydrazines with diketones), though yields may vary with substituents.
Biologische Aktivität
The compound 2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)propanamide is a nitrogen-rich heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into the synthesis, characterization, and biological activity of this compound, summarizing relevant findings from diverse scientific sources.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 354.4 g/mol . The structure features a pyridazine ring fused with a thiophene moiety, which is known to enhance biological activity due to the electronic properties conferred by these heterocycles.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 354.4 g/mol |
| CAS Number | 1286732-16-8 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The process includes the formation of the pyridazine core followed by functionalization to introduce the trifluoroethyl group and the thiophene moiety. Such synthetic routes are crucial for optimizing yield and purity for biological testing.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of similar compounds containing pyridazine and thiophene groups. For instance, derivatives with similar scaffolds have shown promising results against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Cytotoxicity Assessment : The cytotoxic activity can be evaluated using the MTT assay, where cell viability is measured after exposure to different concentrations of the compound.
The mechanism by which these compounds exert their anticancer effects may involve:
- Inhibition of cell proliferation : By interfering with DNA synthesis or repair mechanisms.
- Induction of apoptosis : Triggering programmed cell death pathways in cancer cells.
Case Studies
A comparative analysis of various derivatives reveals that modifications in substituents significantly impact biological activity. For example:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)propanamide, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves coupling reactions between pyridazine and thiophene moieties, followed by trifluoroethyl amidation. Key steps require temperature control (e.g., reflux in THF or DMF) and catalysts like palladium for cross-coupling. Solvent selection (e.g., DMSO for polar intermediates) and purification via column chromatography are critical for ≥95% purity .
- Data Optimization : Comparative studies suggest yields improve with slow addition of trifluoroethylamine derivatives under nitrogen atmosphere, minimizing side reactions .
Q. How can researchers characterize the compound’s structural integrity and purity during synthesis?
- Analytical Techniques :
- NMR (1H/13C) to confirm regioselectivity of pyridazine-thiophene linkage.
- HPLC with UV detection (λ = 254 nm) to monitor impurities, particularly unreacted trifluoroethyl precursors.
- Mass Spectrometry (HRMS) for molecular ion validation .
Q. What initial biological assays are recommended to evaluate its therapeutic potential?
- In vitro Screening :
- Enzyme inhibition assays (e.g., kinases, proteases) using fluorogenic substrates.
- Cytotoxicity profiling (IC50) in cancer cell lines (e.g., HeLa, MCF-7) with MTT assays .
- Target Interaction : Surface plasmon resonance (SPR) to measure binding affinity to putative targets like GPCRs or ion channels .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity with biological nucleophiles (e.g., thiols, amines)?
- Reaction Pathways : The pyridazinone core undergoes Michael addition with cysteine residues, while the trifluoroethyl group enhances electrophilicity. Computational studies (DFT) predict preferential attack at the pyridazine C4 position .
- Experimental Validation : Trapping experiments with N-acetylcysteine in buffered solutions (pH 7.4) confirm adduct formation via LC-MS .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Key Modifications :
- Pyridazine Ring : Introduce electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity.
- Thiophene Substitution : Replace with furan or pyrrole to alter π-π stacking with aromatic residues.
- Trifluoroethyl Group : Compare with ethyl or cyclopropyl analogs to assess metabolic stability .
- Data Table :
| Analog Structure | Bioactivity (IC50, nM) | Solubility (LogP) |
|---|---|---|
| Thiophene-pyridazine core | 120 ± 15 | 2.3 |
| Furan-pyridazine variant | 450 ± 30 | 1.8 |
| Trifluoroethyl → Ethyl | >1000 | 2.1 |
| Source: Adapted from |
Q. What strategies resolve contradictions in biological data across different assay conditions?
- Case Study : Discrepancies in IC50 values for kinase inhibition may arise from assay pH or reducing agents (e.g., DTT). Re-evaluate under standardized conditions (e.g., 25 mM HEPES, pH 7.5, 1 mM TCEP) .
- Statistical Analysis : Apply Bland-Altman plots to quantify inter-assay variability and identify outlier data points .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methods :
- Molecular Docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., EGFR kinase).
- MD Simulations : GROMACS-based simulations (100 ns) to assess stability of ligand-receptor complexes .
- Validation : Compare predicted binding energies (ΔG) with experimental IC50 values to refine scoring functions .
Key Challenges and Best Practices
- Synthetic Pitfalls : Amide bond hydrolysis under acidic conditions necessitates pH monitoring during workup .
- Biological Assays : Use fresh DMSO stocks (<1 week old) to avoid precipitation artifacts in cell-based assays .
- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing synthetic protocols and raw spectral data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
